Tri(propylene glycol) glycerolate diacrylate Tri(propylene glycol) glycerolate diacrylate
Brand Name: Vulcanchem
CAS No.: 156884-88-7
VCID: VC0137728
InChI: InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2
SMILES: C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O
Molecular Formula: C21H36O10
Molecular Weight: 448.5

Tri(propylene glycol) glycerolate diacrylate

CAS No.: 156884-88-7

Cat. No.: VC0137728

Molecular Formula: C21H36O10

Molecular Weight: 448.5

* For research use only. Not for human or veterinary use.

Tri(propylene glycol) glycerolate diacrylate - 156884-88-7

Specification

CAS No. 156884-88-7
Molecular Formula C21H36O10
Molecular Weight 448.5
IUPAC Name [2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate
Standard InChI InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2
SMILES C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O

Introduction

Chemical Identity and Structural Characteristics

Tri(propylene glycol) glycerolate diacrylate is a diacrylate ester with the molecular formula C₂₁H₃₆O₁₀ and a molecular weight of 448.5 g/mol . Its structure features two acrylate groups linked to a glycerol backbone through polypropylene glycol chains, providing both hydrophilicity and cross-linking potential. The compound is also referred to as 2,18-dihydroxy-4,8,12,16-tetraoxanonadecane-1,19-diyl diacrylate .

PropertyValueSource
Molecular FormulaC₂₁H₃₆O₁₀
Molecular Weight448.5 g/mol
CAS Number156884-88-7
Density1.0±0.1 g/cm³ (approximate)
Boiling Point368.9±22.0°C at 760 mmHg

Synthesis and Industrial Production

The synthesis involves esterification of propylene glycol, glycerol, and acrylic acid, catalyzed by acid catalysts like sulfuric acid. Key steps include:

  • Esterification Reflux: A mixture of reactants is heated to 70–90°C for 20–40 minutes.

  • Dehydration: Further heating to 80–115°C for 3–5 hours to remove water.

  • Purification: Washing with soda water and sodium chloride to remove impurities, followed by organic phase separation and filtration.

Industrial processes employ aqueous radical suspension polymerization for large-scale production, ensuring uniform cross-linking . A clean production method, involving magnesium polysilicate adsorption and calcium bentonite decoloration, has been patented to reduce waste and improve yield .

Physical and Chemical Properties

The compound’s low viscosity and high reactivity make it ideal for cross-linking polymers. Its octanol-water partition coefficient (Logkow) of 2.0 indicates moderate hydrophobicity . Key properties include:

PropertyValueSource
Flash Point158.1±22.4°C
Vapour Pressure0.0±0.8 mmHg at 25°C
ReactivityHigh cross-linking efficiency

Applications in Polymer Chemistry

Tri(propylene glycol) glycerolate diacrylate serves as a cross-linking agent in UV-curable coatings and polymer networks. Its incorporation enhances:

  • Mechanical Strength: Improved tensile strength and elasticity in polymer matrices.

  • Thermal Stability: Resistance to degradation under high temperatures.

  • Solubility: Enhanced swelling in solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Role in Solid-Phase Peptide Synthesis

The compound is pivotal in developing novel polymer supports for peptide synthesis. A tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA) resin demonstrates:

  • Unique Functionalization: Peptides grow directly from hydroxyl groups in the cross-linker, eliminating initial functionalization steps .

  • Superior Swelling: Greater solvation in peptide synthesis solvents compared to traditional Merrifield resins .

  • High Efficiency: Successful synthesis of challenging sequences, such as the β-amyloid (34–42) fragment and a 23-residue NR 2B peptide .

Resin TypeSwelling EfficiencyPeptide Yield
PS-TRPGGDAHigh (DMF, DCM, TFA)>90% purity for NR 2B
Merrifield ResinModerateLower yields for β-amyloid
HazardPrecautionsSource
Skin IrritationWear protective gloves
Eye IrritationUse goggles
Aquatic ToxicityAvoid environmental release

Research Findings and Innovations

Recent studies highlight its versatility:

  • Water-Borne Biomaterials: Used in injectable precursors for hard tissue repair via Michael-type addition reactions .

  • Cerebral Aneurysm Embolization: Liquid-to-solid gelling systems with poly(propylene glycol)diacrylate (PPODA) and thiol-ene chemistry .

  • Polyurethane Microparticles: Formulation with calcium bentonite for controlled release applications .

Future Directions and Challenges

Emerging applications include 3D-printed hydrogels and biodegradable polymers, though challenges remain in optimizing cross-linking density and reducing cytotoxicity. Collaboration between materials scientists and biologists will drive advancements in medical devices and drug delivery systems.

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